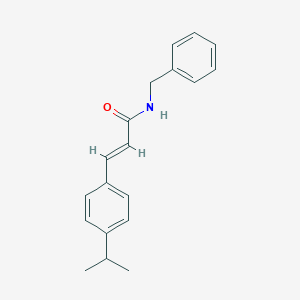
N-benzyl-3-(4-isopropylphenyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-3-(4-isopropylphenyl)acrylamide is a synthetic compound that has been widely used in scientific research due to its unique chemical properties. This compound is also known as BI-78D3 and has been found to exhibit a range of biological activities, making it a promising candidate for further investigation.
Mechanism of Action
The mechanism of action of N-benzyl-3-(4-isopropylphenyl)acrylamide is not yet fully understood. However, it is believed that this compound exerts its anti-cancer effects by inhibiting the activity of specific enzymes and signaling pathways that are involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, N-benzyl-3-(4-isopropylphenyl)acrylamide has also been found to exhibit a range of other biochemical and physiological effects. For example, this compound has been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases such as arthritis.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-benzyl-3-(4-isopropylphenyl)acrylamide in lab experiments is its potent anti-cancer activity. This makes it a valuable tool for investigating the mechanisms of cancer cell growth and proliferation. However, one limitation of using this compound is that it is not yet fully understood how it exerts its anti-cancer effects, which may make it difficult to interpret experimental results.
Future Directions
There are several future directions for research on N-benzyl-3-(4-isopropylphenyl)acrylamide. One potential avenue of investigation is to further elucidate the compound's mechanism of action and identify specific targets that it interacts with. Additionally, researchers may explore the use of this compound in combination with other anti-cancer agents to enhance its efficacy. Finally, further studies may investigate the potential use of N-benzyl-3-(4-isopropylphenyl)acrylamide in the treatment of other diseases beyond cancer, such as inflammatory and autoimmune disorders.
In conclusion, N-benzyl-3-(4-isopropylphenyl)acrylamide is a promising compound that has been extensively studied for its potential use in scientific research. While there is still much to learn about the mechanism of action of this compound, its potent anti-cancer activity and other biochemical and physiological effects make it a valuable tool for investigating a range of diseases and disorders.
Synthesis Methods
The synthesis of N-benzyl-3-(4-isopropylphenyl)acrylamide involves a multi-step process that requires specialized knowledge and equipment. The most common method for synthesizing this compound involves the reaction of benzylamine with 4-isopropylbenzaldehyde, followed by the addition of acryloyl chloride. This reaction results in the formation of N-benzyl-3-(4-isopropylphenyl)acrylamide.
Scientific Research Applications
N-benzyl-3-(4-isopropylphenyl)acrylamide has been extensively studied for its potential use in various scientific research applications. One of the most significant areas of research has been in the field of cancer treatment. Studies have shown that this compound exhibits potent anti-cancer activity by inhibiting the growth and proliferation of cancer cells.
properties
IUPAC Name |
(E)-N-benzyl-3-(4-propan-2-ylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO/c1-15(2)18-11-8-16(9-12-18)10-13-19(21)20-14-17-6-4-3-5-7-17/h3-13,15H,14H2,1-2H3,(H,20,21)/b13-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHHVFTALASQPHH-JLHYYAGUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=CC(=O)NCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=C/C(=O)NCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-benzyl-3-[4-(propan-2-yl)phenyl]prop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 4-[(2-methyl-1,3-benzothiazol-6-yl)carbonyl]-1-piperazinecarboxylate](/img/structure/B5732907.png)
![3,4-dimethoxybenzaldehyde (8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5732931.png)
![2-(methylthio)-4-(4-morpholinyl)-6,7,8,9-tetrahydro[1]benzothieno[3,2-d]pyrimidine](/img/structure/B5732938.png)
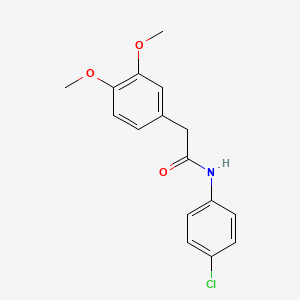

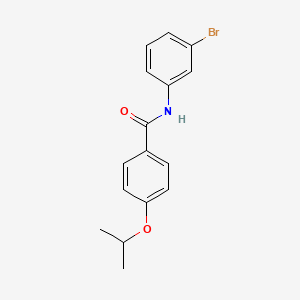
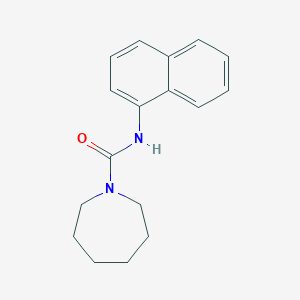
![ethyl 2-{[(4-bromo-1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B5732973.png)
![1-{1-[2-(2-chlorophenoxy)ethyl]-1H-indol-3-yl}ethanone](/img/structure/B5732981.png)
![2-(2-fluorophenyl)-6,7-dihydro-4H,5H-cyclopenta[4,5]thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5733001.png)
![2-[4-oxo-4-(1-pyrrolidinyl)butyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5733005.png)
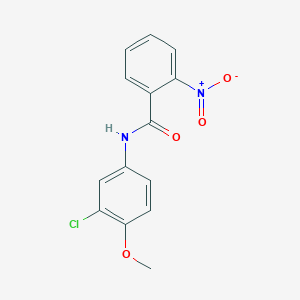
![N-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]acetamide](/img/structure/B5733014.png)
![N-[4-(aminosulfonyl)phenyl]-2-cyano-3-(2,3-dichlorophenyl)acrylamide](/img/structure/B5733018.png)